molecular formula C13H15BrO3 B3092270 2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226383-77-2

2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No.: B3092270
CAS No.: 1226383-77-2
M. Wt: 299.16
InChI Key: VQMFBXDRMRVPKR-UHFFFAOYSA-N
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Description

2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a tetrahydropyran ring and an acetic acid moiety

Scientific Research Applications

2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the following steps:

    Formation of Tetrahydropyran Ring: The brominated phenyl compound is then subjected to a cyclization reaction to form the tetrahydropyran ring. This can be done using an acid catalyst like sulfuric acid (H2SO4) under reflux conditions.

    Acetic Acid Addition: Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction using acetic anhydride (CH3CO)2O in the presence of a base like pyridine (C5H5N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using reagents like sodium azide (NaN3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar structure but lacks the tetrahydropyran ring.

    3-Bromophenylacetic acid: Similar structure but with the bromine atom in a different position.

    Tetrahydropyran-4-yl acetic acid: Similar structure but without the bromine atom.

Uniqueness

2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is unique due to the combination of the bromine atom, phenyl ring, tetrahydropyran ring, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(3-bromophenyl)oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-3-1-2-10(8-11)13(9-12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMFBXDRMRVPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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